molecular formula C27H39N5O4S B3116090 (S,R,S)-Ahpc-C4-NH2 CAS No. 2138439-53-7

(S,R,S)-Ahpc-C4-NH2

Cat. No. B3116090
CAS RN: 2138439-53-7
M. Wt: 529.7
InChI Key: BJFSHNWASBGXMS-ZFGGDYGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(S,R,S)-Ahpc-C4-NH2” seems to be a complex organic molecule. The “S,R,S” notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms and the effects of these arrangements on the behavior of the molecules .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The “S,R,S” notation in “(S,R,S)-Ahpc-C4-NH2” suggests the presence of chiral centers, which are atoms that have four different substituents .


Chemical Reactions Analysis

The reactivity of a molecule is influenced by its structure, particularly the electronic configuration of its atoms and the spatial arrangement of its functional groups .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include attributes such as melting point, boiling point, solubility, reactivity, and optical activity. For instance, enantiomers (non-superposable mirror images) have identical physical properties except for the direction in which they rotate plane-polarized light .

Scientific Research Applications

Mechanism of Action

Target of Action

(S,R,S)-Ahpc-C4-NH2 is primarily a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . VHL is a key component of the cellular machinery that tags proteins for degradation. It plays a crucial role in maintaining cellular homeostasis by regulating the degradation of hypoxia-inducible factor (HIF), a protein that controls the cellular response to low oxygen conditions.

Mode of Action

As a VHL ligand, (S,R,S)-Ahpc-C4-NH2 binds to the VHL protein, facilitating the recognition and subsequent ubiquitination of target proteins . This leads to the degradation of these proteins via the proteasome, a complex cellular machine that breaks down proteins into their constituent amino acids. The specific interaction between (S,R,S)-Ahpc-C4-NH2 and its targets can lead to changes in cellular processes controlled by these proteins.

Biochemical Pathways

The primary biochemical pathway affected by (S,R,S)-Ahpc-C4-NH2 is the ubiquitin-proteasome system, a critical pathway for protein degradation . By acting as a VHL ligand, (S,R,S)-Ahpc-C4-NH2 can influence the degradation of specific proteins, potentially affecting various downstream cellular processes.

Safety and Hazards

The safety and hazards associated with a compound are typically assessed based on its reactivity, toxicity, and potential for causing environmental harm .

Future Directions

Future research directions could involve further exploration of the compound’s properties, potential uses, and methods of synthesis. This could also include computational studies to predict the compound’s behavior and experimental studies to confirm these predictions .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N5O4S/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34)/t20-,21+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFSHNWASBGXMS-ZFGGDYGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,R,S)-Ahpc-C4-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R,S)-Ahpc-C4-NH2
Reactant of Route 2
Reactant of Route 2
(S,R,S)-Ahpc-C4-NH2
Reactant of Route 3
Reactant of Route 3
(S,R,S)-Ahpc-C4-NH2
Reactant of Route 4
(S,R,S)-Ahpc-C4-NH2
Reactant of Route 5
Reactant of Route 5
(S,R,S)-Ahpc-C4-NH2
Reactant of Route 6
(S,R,S)-Ahpc-C4-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.